molecular formula C11H16N2O B14841167 5-Cyclopropoxy-6-ethyl-N-methylpyridin-2-amine

5-Cyclopropoxy-6-ethyl-N-methylpyridin-2-amine

Katalognummer: B14841167
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: KCEOCMPOXVDAAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-6-ethyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-6-ethyl-N-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

5-Cyclopropoxy-6-ethyl-N-methylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Suzuki–Miyaura coupling reaction is a notable example, where the compound can be synthesized using palladium-catalyzed cross-coupling with arylboronic acids . Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-6-ethyl-N-methylpyridin-2-amine has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can be used in studies related to enzyme inhibition and receptor bindingAdditionally, it can be used in industrial applications for the production of various chemical products .

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-6-ethyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

5-cyclopropyloxy-6-ethyl-N-methylpyridin-2-amine

InChI

InChI=1S/C11H16N2O/c1-3-9-10(14-8-4-5-8)6-7-11(12-2)13-9/h6-8H,3-5H2,1-2H3,(H,12,13)

InChI-Schlüssel

KCEOCMPOXVDAAD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=N1)NC)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.